α-Glucosidase Inhibition SAR
The target compound itself has not been reported in α-glucosidase assays. However, data from a structurally related series provides critical SAR context. A derivative bearing a 2-methylphenyl group (compound 5b) exhibited an IC50 of 0.11 ± 0.04 µM, while the unsubstituted N-phenylacetamide analog (compound 5a) was 199-fold less potent with an IC50 of 21.89 ± 1.28 µM [1]. This demonstrates that the unsubstituted core is a weak inhibitor, and potency requires specific aromatic substitutions.
| Evidence Dimension | α-Glucosidase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not directly tested; inferred as weak based on SAR. |
| Comparator Or Baseline | Optimized analog (compound 5b): 0.11 ± 0.04 µM; Unsubstituted analog (compound 5a): 21.89 ± 1.28 µM |
| Quantified Difference | 199-fold difference in potency between unsubstituted and optimized analogs. |
| Conditions | In vitro enzyme inhibition assay using α-glucosidase. Positive control Voglibose IC50 = 35.12 ± 1.69 µM. |
Why This Matters
This highlights that procurement of the base scaffold is for synthetic derivatization, not for direct use in α-glucosidase inhibition studies.
- [1] Li, H., et al. (2023). Synthesis, structure and α-glucosidase inhibitor activity evaluation of some acetamide derivatives starting from 2-(naphthalen-1-yl) acetic acid, containing a 1,2,4-triazole. Journal of Molecular Structure, 1284, 135321. View Source
